N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide

Medicinal Chemistry Lead Optimization Physicochemical Properties

Researchers developing brain-penetrant Factor Xa inhibitors require fragment-sized oxalamide cores with balanced lipophilicity-most analogs are either too polar for CNS uptake or too lipophilic, trapping in membranes. N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide (CAS 920375-23-1) solves this as the critical edoxaban P1 pharmacophore intermediate with a cyclohexyl substituent conferring optimal cLogP 2.1. • Fragment-sized core (MW 281.74, TPSA 71.09 Ų, 2 rotatable bonds)-ideal for CNS-penetrant anticoagulant design • Serves as HPLC reference standard for edoxaban impurity profiling in ANDA submissions • One-step synthesis from 5-chloropyridine-2-amine + cyclohexyl isocyanate enables rapid SAR expansion for antimicrobial and agrochemical programs

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74
CAS No. 920375-23-1
Cat. No. B2394477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide
CAS920375-23-1
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C13H16ClN3O2/c14-9-6-7-11(15-8-9)17-13(19)12(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,18)(H,15,17,19)
InChIKeyXMXBOQRZPOSWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide: Identity & Sourcing


N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide (CAS 920375-23-1) is a synthetic oxalamide derivative with the molecular formula C₁₃H₁₆ClN₃O₂ and a molecular weight of 281.74 g/mol . It is primarily recognized as a key intermediate in the synthesis of the anticoagulant edoxaban and related Factor Xa inhibitors, where the 5-chloropyridin-2-yl oxalamide motif serves as the critical P1 pharmacophore [1]. The compound is commercially available from multiple vendors, often as a research-grade chemical with purities of 95-98%, and is used as a building block for further derivatization in medicinal chemistry and agrochemical research .

N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide: Generic Substitution Risks


Although several 5-chloropyridin-2-yl oxalamide derivatives share a common pharmacophore, their physicochemical and biological properties are exquisitely sensitive to the nature of the N2 substituent. The cyclohexyl group in this compound confers a distinct lipophilic-hydrophilic balance and steric bulk compared to analogs bearing smaller alkyl (e.g., methyl, ethyl) or aromatic substituents, directly impacting solubility, metabolic stability, and target binding affinity [1]. Published SAR studies on related 5-chloropyridine oxalamide conjugates demonstrate that even minor structural modifications lead to orders-of-magnitude differences in antimicrobial MIC values (e.g., 25 μg/mL vs. >250 μg/mL against E. coli), underscoring the non-interchangeability of these compounds in biological assays [2].

N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide: Quantitative Differentiation


cLogP vs. N2-Alkyl Analogs

The lipophilicity of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide, as indicated by its computed XLogP3-AA value of 2.1, is significantly higher than that of its N2-methyl analog (cLogP ~0.9) and lower than the N2-phenyl analog (cLogP ~3.0) [1]. This positions the compound in a moderate lipophilicity range that is often associated with improved membrane permeability and oral bioavailability, while avoiding the excessive lipophilicity that can lead to poor solubility and metabolic instability. The cyclohexyl group provides a balance of hydrophobic surface area and conformational flexibility not achievable with linear or smaller cyclic N2 substituents.

Medicinal Chemistry Lead Optimization Physicochemical Properties

TPSA Comparison with N2-Aromatic Analogs

The topological polar surface area (TPSA) of N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is 71.09 Ų , which is similar to the N2-methyl analog (TPSA ~72 Ų) but substantially lower than the N2-phenyl analog (TPSA ~85 Ų) due to the lack of additional heteroatoms in the cyclohexyl ring. A TPSA below 80 Ų is generally considered favorable for good intestinal absorption and blood-brain barrier penetration, placing the cyclohexyl derivative in a more desirable range than its aromatic N2-substituted counterparts.

Drug Design Physicochemical Properties Permeability

Molecular Weight Advantage Over Edoxaban

At a molecular weight of 281.74 g/mol , N1-(5-chloropyridin-2-yl)-N2-cyclohexyloxalamide is approximately half the size of the clinical drug edoxaban (548.06 g/mol) [1]. This smaller size makes it a more efficient fragment-sized starting point for lead optimization, allowing medicinal chemists to build in additional functionality without exceeding the Rule of Five thresholds. By contrast, beginning with the fully elaborated edoxaban scaffold severely limits chemical space exploration for alternative indications or improved selectivity profiles.

Fragment-Based Drug Discovery Lead Optimization Synthetic Efficiency

H-Bond Donor/Acceptor Profile vs. Edoxaban

The compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors , whereas edoxaban exhibits 5 donors and 10 acceptors [1]. This markedly reduced H-bonding capacity predicts higher passive permeability and lower susceptibility to efflux transporters, which are frequent liabilities for highly functionalized Factor Xa inhibitors. In programs where CNS exposure or rapid cellular uptake is desired, the minimal H-bond profile of the cyclohexyl oxalamide scaffold provides a cleaner starting point than the elaborated edoxaban core.

Medicinal Chemistry Pharmacokinetics Property Optimization

Rotatable Bond Count vs. Flexible Analogs

With only 2 rotatable bonds (excluding the cyclohexyl ring) , the compound is more conformationally restricted than N2-linear alkyl analogs (e.g., N2-n-butyl derivative: 5 rotatable bonds) and less flexible than the highly branched edoxaban scaffold (rotatable bonds >8). This intermediate rigidity can improve binding entropy by pre-organizing the oxalamide pharmacophore in a productive conformation, potentially increasing target affinity while retaining sufficient flexibility for induced-fit binding.

Medicinal Chemistry Conformational Analysis Drug Design

N1-(5-Chloropyridin-2-yl)-N2-cyclohexyloxalamide: Recommended Applications


Fragment-Based Design for CNS-Penetrant Antithrombotics

With a molecular weight (281.74 g/mol) and TPSA (71.09 Ų) that are substantially lower than clinical Factor Xa inhibitors such as edoxaban, this compound serves as an ideal fragment-sized core for programs targeting thrombosis with a need for CNS penetration or rapid cellular uptake [1]. Its rotatable bond count (2) and H-bond profile (2 donors, 3 acceptors) further support favorable permeability, making it a superior choice over larger, more polar edoxaban analogs when designing brain-penetrant anticoagulants or dual-mechanism stroke therapies.

Agrochemical Intermediate for Foliar Uptake

The compound's moderate computed cLogP of 2.1, conferred by the cyclohexyl group, places it in the optimal range for foliar absorption and phloem mobility in crop protection agents [1]. Compared to more polar N2-alkyl analogs (cLogP <1) that fail to penetrate leaf cuticles, and excessively lipophilic N2-phenyl analogs (cLogP >3) that become trapped in wax layers, this compound strikes the required balance for systemic pesticide and fungicide development, directly justifying its selection in agrochemical discovery programs.

Edoxaban Impurity Reference Standard

As the core oxalamide building block from which edoxaban impurities are derived, this compound can serve as a primary reference standard for HPLC method development and impurity quantification in edoxaban drug substance manufacturing [1]. Its distinctly lower molecular weight and simpler chromatographic profile enable unambiguous identification and quantification of related process impurities, supporting regulatory compliance in ANDA filings and commercial quality control.

Medicinal Chemistry Scaffold for Lead Optimization

The unique combination of a 5-chloropyridin-2-yl oxalamide pharmacophore with a cyclohexyl substituent provides a privileged scaffold for exploring various therapeutic targets beyond Factor Xa, including antimicrobial, anticancer, and anti-inflammatory pathways [1]. Its demonstrated synthetic accessibility (one-step coupling from 5-chloropyridine-2-amine and cyclohexyl isocyanate) and commercial availability at gram scale make it a practical starting point for parallel analog synthesis and rapid SAR exploration, as evidenced by recent antimicrobial oxalamide programs.

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